N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide
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Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indene moiety and a naphthyridine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, which is then subjected to various reactions to introduce the naphthyridine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as changes in cellular metabolism or gene expression .
Comparison with Similar Compounds
Similar Compounds
1-Indanone: A simpler analog with similar structural features but lacking the naphthyridine moiety.
Donepezil hydrochloride: A related compound used in the treatment of Alzheimer’s disease, which also contains an indene moiety.
2,3-Dihydro-1H-inden-1-one derivatives: These compounds share the indene core and exhibit similar chemical reactivity.
Uniqueness
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide is unique due to its combination of the indene and naphthyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H25N3O4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C23H25N3O4/c1-5-26-12-17(21(27)15-8-6-13(2)24-22(15)26)23(28)25-18-9-7-14-10-19(29-3)20(30-4)11-16(14)18/h6,8,10-12,18H,5,7,9H2,1-4H3,(H,25,28) |
InChI Key |
BDLAANOCWXCPMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
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